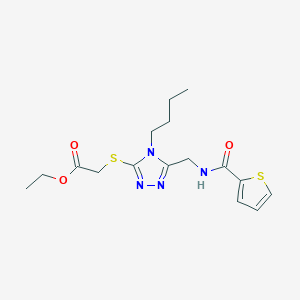![molecular formula C8H10ClN3 B2827524 2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine CAS No. 2377920-18-6](/img/structure/B2827524.png)
2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine is a pyridine derivative . It has a CAS Number of 2377920-18-6 and a molecular weight of 183.64 . The IUPAC name for this compound is 2-chloro-4-(2-(prop-1-en-2-yl)hydrazineyl)pyridine .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine is 1S/C8H10ClN3/c1-6(2)11-12-7-3-4-10-8(9)5-7/h3-5,11H,1H2,2H3,(H,10,12) . This code provides a specific textual representation of the molecular structure.Physical And Chemical Properties Analysis
The compound 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine has a molecular formula of C8H10ClN3 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Spectroscopic Analysis: The pyridine derivative 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, obtained from a compound related to 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine, was studied for its structural properties using X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy. This study highlights the compound's unique structural features and its spectral properties in different solvents and conditions (Tranfić et al., 2011).
Chemical Modifications and Applications
- Development of Novel Derivatives: Research on the synthesis of novel pyridine derivatives, starting from compounds structurally similar to 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine, led to the creation of various hybrid derivatives. These compounds were evaluated for antimicrobial and antioxidant activities, indicating potential applications in medicinal chemistry (Flefel et al., 2018).
Coordination Chemistry and Radiolabeling
- Bifunctional Chelators for Technetium: In the field of radiochemistry, analogues of HYNIC (a bifunctional technetium-binding ligand) were synthesized, including derivatives related to 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine. This study focused on understanding the chelating properties of these compounds when coordinating with technetium, a crucial aspect in radiopharmaceutical development (Meszaros et al., 2011).
Photophysical Properties
- Electron Transfer and Photoluminescence: A study on a chlorobismuthate(III) hybrid involving a pyridine derivative showcased interesting photophysical behaviors such as electron transfer, photoluminescence, and chromic responses. These properties are significant for the development of advanced materials with light-responsive characteristics (Li et al., 2016).
Molecular Docking and Drug Design
- Molecular Docking Studies: Research involving hydrazone-pyridine compounds, structurally related to 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine, included molecular docking studies targeting the main protease of SARS-CoV2. This highlights the potential application of such compounds in drug discovery and design (Topal et al., 2021).
Photoconductivity and Theoretical Interpretation
- Coordination Polymer and Photoconductivity: A coordination polymer involving a pyridyl-hydrazide Schiff base, related to 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine, was synthesized and analyzed for its structure, photoconductivity, and theoretical interpretation. This study offers insights into the semiconductor properties of such compounds (Chandra et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(propan-2-ylideneamino)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6(2)11-12-7-3-4-10-8(9)5-7/h3-5H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUNZLNOTDCHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=NC=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2827442.png)

![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2827445.png)

![Methyl (E)-4-[[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2827450.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2827451.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2827453.png)

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827459.png)
![8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2827461.png)


